3-(Perfluorobutyl)-2-hydroxypropyl acrylate

描述

Chemical Structure and Fundamental Properties

Molecular Formula (C₁₀H₉F₉O₃) and Molecular Weight (348.16)

3-(Perfluorobutyl)-2-hydroxypropyl acrylate is defined by the molecular formula C₁₀H₉F₉O₃ , with a molecular weight of 348.16 g/mol . This value is derived from the sum of the atomic masses of its constituent elements: 10 carbon, 9 hydrogen, 9 fluorine, and 3 oxygen atoms. The molecular weight places it within the range of mid-sized fluorinated acrylates, distinguishing it from simpler acrylate esters like methyl acrylate (86.09 g/mol) and more complex fluoropolymers.

Structural Characteristics and Functional Groups

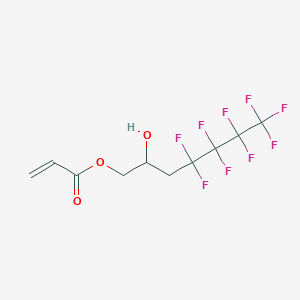

The compound’s structure integrates three key functional groups:

- Acrylate moiety : The vinyl group (CH₂=CH–) bonded to a carbonyl (C=O) enables polymerization via free-radical mechanisms .

- Hydroxypropyl bridge : A 2-hydroxypropyl group (–OCH₂CH(OH)CH₂–) provides a secondary alcohol, facilitating hydrogen bonding and chemical modification .

- Perfluorobutyl chain : A fully fluorinated butyl group (–CF₂CF₂CF₂CF₃) imparts hydrophobicity, chemical inertia, and thermal stability .

The SMILES notation C=CC(=O)OCC(CC(C(F)(F)F)(F)F)O confirms the connectivity: the acrylate group is ester-linked to a hydroxypropyl chain, which is further connected to the perfluorobutyl segment . This arrangement creates a polar-nonpolar amphiphilic structure, critical for surface-active applications.

CAS Registry (98573-25-2) and Nomenclature

The compound is universally identified by its CAS Registry Number 98573-25-2 . Its systematic IUPAC name is 4,4,5,5,6,6,7,7,7-nonafluoro-2-hydroxyheptyl acrylate , reflecting the positions of fluorine substituents and the hydroxyl group. Common synonyms include:

Physical State and Appearance

This compound is a colorless to pale-yellow liquid under standard conditions (25°C, 1 atm) . Key physical properties include:

- Density : 1.442 g/mL at 25°C, significantly higher than water due to the dense fluorocarbon chain .

- Boiling Point : 89–90°C at 3 mmHg, indicative of moderate volatility under reduced pressure .

- Refractive Index : 1.369 at 20°C, suggesting low optical dispersion .

- Flash Point : >230°F (>110°C), classifying it as a combustible liquid .

属性

IUPAC Name |

(4,4,5,5,6,6,7,7,7-nonafluoro-2-hydroxyheptyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F9O3/c1-2-6(21)22-4-5(20)3-7(11,12)8(13,14)9(15,16)10(17,18)19/h2,5,20H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZXPRQMECEMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379704 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98573-25-2 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate typically involves the reaction of perfluorobutyl iodide with glycidol, followed by esterification with acrylic acid. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the reaction and solvents like tetrahydrofuran to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound .

化学反应分析

Types of Reactions

3-(Perfluorobutyl)-2-hydroxypropyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize through free radical polymerization to form homopolymers or copolymers.

Substitution: The hydroxyl group can participate in substitution reactions with other functional groups.

Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common Reagents and Conditions

Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Esterification: Carboxylic acids or anhydrides are used with catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Polymers: Homopolymers and copolymers with enhanced properties.

Esters: Various esters depending on the carboxylic acid used in the reaction.

科学研究应用

Chemical and Polymer Science

Polymerization :

3-(Perfluorobutyl)-2-hydroxypropyl acrylate can undergo free radical polymerization to form both homopolymers and copolymers with other acrylates or methacrylates. This property is crucial for developing advanced materials with tailored characteristics.

Functionalization :

The hydroxyl group in the compound allows for further functionalization, enabling the synthesis of telechelic polymers that can be utilized in various applications, including coatings and adhesives. The ability to create derivatives through substitution reactions enhances its versatility in polymer chemistry .

Coatings and Adhesives

Due to its excellent water repellency and chemical resistance, this compound is widely used in the formulation of high-performance coatings. These coatings are applicable in:

- Automotive Industry : Providing protective layers that resist corrosion and environmental damage.

- Construction : Used in sealants and adhesives that require durability against harsh conditions.

- Electronics : Employed in coatings that enhance the performance and longevity of electronic components.

The incorporation of this compound into formulations leads to improved mechanical properties, making it suitable for demanding applications.

Biomedical Applications

Biocompatible Coatings :

In the medical field, this compound is utilized in developing biocompatible coatings for medical devices. These coatings can reduce protein adsorption and improve the compatibility of devices with biological tissues.

Drug Delivery Systems :

The compound's ability to form stable polymers is advantageous for drug delivery systems, where it can encapsulate therapeutic agents, ensuring their controlled release within the body.

Environmental Applications

With growing concerns about environmental sustainability, this compound is being explored for applications in environmental remediation. Its hydrophobic properties make it suitable for creating barriers that prevent the spread of contaminants in soil and water systems.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Coatings | Demonstrated enhanced durability and chemical resistance compared to traditional coatings. | |

| Biomedical Devices | Showed reduced thrombogenicity when applied as a coating on catheters. | |

| Drug Delivery | Effective encapsulation of hydrophobic drugs leading to sustained release profiles. |

作用机制

The mechanism of action of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate primarily involves its ability to form stable polymers and copolymers. The perfluorobutyl group imparts hydrophobic and oleophobic properties, while the acrylate group allows for polymerization. The hydroxyl group provides sites for further functionalization, making it versatile for various applications .

相似化合物的比较

Comparison with Similar Fluorinated Acrylates

Structural and Functional Differences

The table below compares key parameters of 3-(Perfluorobutyl)-2-hydroxypropyl acrylate with structurally related fluorinated acrylates:

Notes:

- Fluorine Content : Longer perfluoroalkyl chains (e.g., perfluorooctyl) increase hydrophobicity but may reduce thermal stability due to weaker C-F bond strength in longer chains .

- Hydroxyl Group: The presence of a hydroxyl group in this compound enables hydrogen bonding, improving adhesion to polar substrates compared to non-hydroxylated analogs like perfluorooctyl acrylate .

- Thermal Stability : Shorter perfluoroalkyl chains (e.g., tetrafluoropropyl) exhibit lower stability, while methyl-branched chains (e.g., perfluoro-3-methylbutyl) enhance resistance to degradation .

生物活性

3-(Perfluorobutyl)-2-hydroxypropyl acrylate (CAS No. 98573-25-2) is a fluorinated acrylate monomer recognized for its unique chemical properties, including high thermal stability, low surface energy, and excellent film-forming capabilities. These attributes make it valuable in various industrial applications, particularly in coatings, adhesives, and polymer production. However, its biological activity and potential health impacts require thorough investigation.

Chemical Structure and Properties

The compound features a perfluorobutyl group, which imparts hydrophobic characteristics, alongside a hydroxyl group that allows for further functionalization. The acrylate moiety facilitates polymerization through free radical mechanisms, leading to various polymeric forms with distinct properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉F₁₃O₃ |

| Molecular Weight | 392.27 g/mol |

| Boiling Point | Not specified |

| Solubility | Low in water; soluble in organic solvents |

Toxicity and Irritation

Research indicates that this compound can cause irritation and corrosion to skin, eyes, and respiratory tracts upon exposure. This necessitates careful handling in laboratory and industrial settings to mitigate health risks associated with its use.

Potential Applications in Medicine

Despite its toxicity concerns, the compound's stability and compatibility with biological systems make it a candidate for biomedical applications:

- Drug Delivery Systems : Its ability to form stable polymers can be exploited for controlled drug release. Studies have indicated that similar acrylate derivatives can enhance the bioavailability of therapeutic agents while minimizing side effects .

- Biocompatible Materials : The compound may be utilized in developing biocompatible materials for medical devices due to its favorable chemical properties.

Injectable Hydrogels for Cancer Therapy

Recent research has explored the use of acrylate-based hydrogels in cancer therapy. For instance, injectable hydrogels incorporating similar acrylates have shown promise in delivering cytotoxic drugs effectively while maintaining low toxicity profiles in healthy tissues. These systems can extend the release profiles of drugs over time, enhancing therapeutic efficacy .

Dermal Permeation Studies

A study focusing on the dermal permeation of 2-hydroxypropyl acrylate—a structural analog—revealed insights into how modifications in concentration and skin hydration affect permeation rates. Such findings are crucial for understanding the transdermal delivery potential of this compound and its derivatives .

The biological activity of this compound is primarily attributed to its polymerization capabilities and the resultant structural properties of formed polymers. The perfluorinated segment contributes to unique interactions with biological membranes, potentially affecting cellular uptake mechanisms.

常见问题

Q. What are the recommended synthesis pathways for 3-(Perfluorobutyl)-2-hydroxypropyl acrylate, and how can reaction efficiency be optimized?

A common approach involves the esterification of acrylic acid derivatives with fluorinated alcohols. For example, reacting 2-hydroxypropyl acrylate with perfluorobutyl iodide under controlled conditions (e.g., using a catalyst like triethylamine in anhydrous tetrahydrofuran) can yield the target compound. Optimization requires monitoring reaction kinetics via FTIR or NMR to track esterification progress and adjusting molar ratios to minimize side products like unreacted acrylates . Purity can be enhanced using column chromatography with silica gel and hexane/ethyl acetate eluents.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- NMR : NMR confirms perfluorobutyl group integration, while NMR identifies hydroxyl and acrylate protons. Discrepancies in peak splitting (e.g., overlapping signals) may require 2D NMR (COSY, HSQC) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected ~300–350 g/mol) and detects fluorinated fragments. Contradictions between calculated and observed masses may arise from isotopic patterns of fluorine; use high-resolution instruments to resolve these .

- FTIR : Peaks at ~1730 cm (acrylate C=O) and 1150–1250 cm (C-F stretching) confirm functional groups.

Q. What safety protocols are essential when handling this compound, given its structural similarity to regulated perfluoroalkyl substances?

Due to potential persistence and toxicity (analogous to ECHA-designated SVHCs like perfluorobutane sulfonic acid ), researchers should:

- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal exposure.

- Avoid aqueous disposal; instead, incinerate waste at >1000°C to degrade PFAS components.

- Monitor airborne particulates via LC-MS/MS in lab air samples to ensure compliance with occupational exposure limits .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments for studying this compound’s reactivity in polymer matrices?

Molecular dynamics (MD) simulations can predict solubility parameters and interfacial interactions. For example, simulate the compound’s affinity for hydrophobic polymer chains (e.g., polyethylene) using software like GROMACS. Compare results with experimental DSC data on glass transition temperatures () to validate models. Discrepancies may arise from force field limitations for fluorinated groups; refine parameters using quantum mechanical calculations (DFT) .

Q. What strategies resolve contradictions in environmental persistence data for perfluorobutyl-containing acrylates?

Conflicting biodegradation rates may stem from assay variability (e.g., OECD 301B vs. EPA 835.3140). To address this:

- Conduct parallel tests under standardized conditions (pH 7.4, 25°C) with LC-MS/MS quantification.

- Analyze degradation intermediates (e.g., perfluorobutanoic acid) to identify recalcitrant pathways .

- Cross-reference with regulatory databases (e.g., ECHA’s SVHC dossiers ) to align findings with existing risk assessments.

Q. How can this compound’s phase behavior in mixed-solvent systems be systematically investigated for membrane technology applications?

Design a ternary phase diagram using solvents like water, ethanol, and hexane. Measure cloud points via turbidimetry and correlate with Hansen solubility parameters. Advanced studies may employ small-angle X-ray scattering (SAXS) to characterize micelle formation. Note that fluorine’s hydrophobicity can skew phase boundaries; adjust solvent ratios empirically to optimize membrane porosity .

Q. What methodologies validate the compound’s role as a crosslinker in fluoropolymer networks, and how are competing mechanisms distinguished?

Use photo-DSC to track crosslinking kinetics under UV irradiation (e.g., 365 nm). Compare with rheological data (storage/loss modulus) to distinguish between chain-growth (acrylate-dominated) and step-growth (hydroxyl-ester) mechanisms. Contradictions in activation energy values may require Arrhenius analysis of temperature-dependent FTIR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。